N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S2/c1-13-5-2-3-12-25(13)30(27,28)15-10-8-14(9-11-15)19(26)23-24-20-22-18-16(21)6-4-7-17(18)29-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHWUINUKBBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom at the 4-position. The sulfonyl group is then attached to the benzene ring, and finally, the hydrazide group is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have been evaluated for their efficacy against various bacterial and fungal strains. For example, derivatives of benzothiazole have shown promising antimicrobial properties .
- Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly against human cancer cell lines. Studies on related compounds have demonstrated cytotoxic effects on cancer cells, indicating that this class of compounds may be effective in cancer therapeutics .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions to ensure high yields and purity. The compound can serve as a precursor for developing various derivatives with modified biological activities through nucleophilic substitutions and hydrolysis reactions.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N'-(4-methylbenzo[d]thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonyl)benzohydrazide | Structure | Contains a methyl group instead of fluorine |
| 2-(4-Fluorobenzothiazole) | Structure | Lacks the piperidine sulfonamide moiety |
| Benzothiazole Derivatives with Sulfonamide Groups | Structure | Varying substituents on benzene rings |
This table illustrates how the specific combination of the fluorinated benzothiazole core and piperidine-derived sulfonamide group in this compound may confer distinct biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-Substituted-sulfonyl derivatives (e.g., compound 12a): Synthesized by El-Hamouly et al., these compounds replace the 4-fluorobenzo[d]thiazole with non-fluorinated benzothiazoles. Compound 12a demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 2.1 µM), attributed to its 4-chlorophenylsulfonyl group .
- 4-(Benzo[d]thiazol-2-yl)benzohydrazide derivatives: These lack the piperidinylsulfonyl group but incorporate triazole or pyrrole rings.
Modifications to the Sulfonyl Group
- Piperidine vs. Aryl Sulfonyl Groups : Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide (4–10) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) replace the 2-methylpiperidine with halogenated aryl sulfonates. These exhibited moderate antitumor activity (IC₅₀ = 8–12 µM) but lower solubility due to increased hydrophobicity .
- 2-Methylpiperidin-1-yl vs. Other Piperidine Derivatives: The hydrochloride salt N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide introduces a dimethylaminoethyl group, enhancing water solubility but reducing blood-brain barrier penetration compared to the 2-methylpiperidine variant .
Hydrazide-Linked Modifications
Biological Activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities, coupled with a sulfonamide group and a hydrazide moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 9 | NCI-H358 | 0.85 ± 0.05 | 2D |
These findings suggest that benzothiazole derivatives can inhibit cell proliferation effectively, with lower toxicity to normal cells such as human lung fibroblasts (MRC-5) .
The proposed mechanism for the antitumor activity involves binding to DNA, particularly within the minor groove, which can interfere with replication and transcription processes. The compounds showed varying degrees of activity in both two-dimensional (2D) and three-dimensional (3D) assays, indicating that structural modifications can significantly impact efficacy .
Antimicrobial Activity
In addition to antitumor effects, similar compounds have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes some relevant findings:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 μg/mL |
| Compound B | Staphylococcus aureus | 16 μg/mL |
The antimicrobial activity was assessed using broth microdilution methods, adhering to CLSI guidelines, revealing effective inhibition against common pathogens .
Case Studies
Several studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer : A study involving the testing of various benzothiazole derivatives on lung cancer cell lines demonstrated that certain modifications significantly increased potency while maintaining lower toxicity towards normal cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds showed that modifications such as the introduction of halogens could enhance activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide?
- Methodology : Use a stepwise approach:
Condensation : React 4-fluorobenzo[d]thiazol-2-amine with a benzohydrazide precursor under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst (85% yield reported for analogous thiazolidinone syntheses) .
Sulfonylation : Introduce the 2-methylpiperidin-1-ylsulfonyl group via nucleophilic substitution using 4-(chlorosulfonyl)benzoyl chloride in dichloromethane with triethylamine as a base .
- Optimization : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify intermediates by recrystallization (ethanol/water mixtures).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and fluorobenzo-thiazole protons (δ 6.8–7.3 ppm) .
- ¹³C NMR : Detect sulfonyl carbon (~55 ppm) and carbonyl carbons (~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the fluorobenzo[d]thiazole moiety influence the compound's binding affinity in enzyme inhibition studies?
- Hypothesis : The fluorine atom enhances lipophilicity and metabolic stability, while the thiazole ring participates in π-π stacking or hydrogen bonding with target enzymes (e.g., kinases) .
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Compare binding scores with non-fluorinated analogs .
SAR Analysis : Synthesize derivatives with Cl, Br, or CF₃ substituents on the thiazole ring and measure IC₅₀ values against target enzymes .
Q. How can contradictory data on the compound's solubility in polar solvents be resolved?
- Contradiction : Conflicting reports on DMSO vs. aqueous buffer solubility.
- Resolution :
Solubility Assay : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
